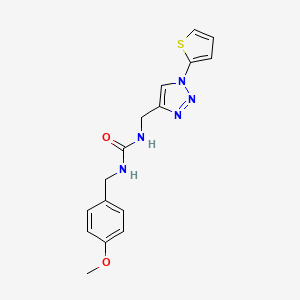

1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-23-14-6-4-12(5-7-14)9-17-16(22)18-10-13-11-21(20-19-13)15-3-2-8-24-15/h2-8,11H,9-10H2,1H3,(H2,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQKUANAFGKLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 2-azido-1-(thiophen-2-yl)ethanone can react with propargyl alcohol under copper(I) catalysis to form the triazole ring.

Attachment of the Methoxybenzyl Group: The triazole intermediate can then be reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxybenzyl group.

Formation of the Urea Linkage: Finally, the resulting compound can be treated with an isocyanate, such as phenyl isocyanate, to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Thiol or amine derivatives.

Scientific Research Applications

1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

Chemical Biology: The compound can be used as a probe to study biological processes involving triazole and thiophenyl groups.

Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thiophenyl group can engage in π-stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-(4-methoxybenzyl)-3-(1H-1,2,3-triazol-4-yl)methylurea: Lacks the thiophenyl group.

1-(4-methoxybenzyl)-3-((1-(phenyl)-1H-1,2,3-triazol-4-yl)methyl)urea: Contains a phenyl group instead of a thiophenyl group.

1-(4-methoxybenzyl)-3-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea: Contains a pyridinyl group instead of a thiophenyl group.

Uniqueness

1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is unique due to the presence of the thiophenyl group, which can impart distinct electronic properties and reactivity compared to phenyl or pyridinyl analogs. This uniqueness can be leveraged in designing compounds with specific biological or material properties.

Biological Activity

1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antifungal, larvicidal, and cytotoxic properties.

The molecular formula of 1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is , with a molecular weight of 343.4 g/mol. The compound features a methoxybenzyl group and a thiophenyl-substituted triazole moiety, which are key to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H17N5O2S |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 2319720-39-1 |

Synthesis

The synthesis of 1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea generally involves the reaction of appropriate isocyanates with amines under controlled conditions. The detailed synthetic route can be adapted from established protocols for similar urea derivatives.

Antifungal Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antifungal properties. In a study evaluating various substituted ureas and thioureas, it was found that derivatives with triazole groups showed potent antifungal activity against several plant pathogens. Specifically, compounds demonstrated selective activity against Phomopis species, indicating that the triazole structure enhances antifungal efficacy .

Table: Antifungal Activity of Triazole Derivatives

| Compound ID | Pathogen | Activity (MIC) |

|---|---|---|

| 1b | Phomopis obscurans | 10 µg/mL |

| 4e | P. viticola | 15 µg/mL |

Larvicidal Activity

The compound has also been evaluated for its larvicidal effects against mosquito species such as Aedes aegypti. The results indicated that certain derivatives exhibited significant toxicity with LD50 values comparable to known larvicides. For instance, one study reported an LD50 value of 67.9 ppm for a related compound .

Table: Larvicidal Activity Against Aedes aegypti

| Compound ID | LD50 (ppm) |

|---|---|

| 3d | 67.9 |

| 1c | 118.8 |

Cytotoxicity and Anti-inflammatory Activity

In vitro studies assessing the cytotoxicity of these compounds against human cancer cell lines revealed low toxicity levels at concentrations up to 25 µg/mL. Notably, no significant anti-inflammatory activity was observed in assays targeting NF-kB pathways in human chondrosarcoma cells . This suggests that while the compound may have some therapeutic potential, its safety profile is favorable.

Case Studies

Several case studies have highlighted the effectiveness of triazole-containing compounds in various biological assays:

- Study on Antifungal Efficacy : A series of urea derivatives were tested for their efficacy against fungal pathogens. Compounds with thiophenyl and triazole substitutions showed enhanced activity compared to their parent structures.

- Evaluation of Larvicidal Properties : Research indicated that modifications to the urea structure significantly impacted larvicidal potency against mosquito larvae.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.